![molecular formula C9H9N3O5 B1425232 N-{[(2-nitrophenyl)amino]carbonyl}glycine CAS No. 98378-89-3](/img/structure/B1425232.png)
N-{[(2-nitrophenyl)amino]carbonyl}glycine
Overview
Description
“N-{[(2-nitrophenyl)amino]carbonyl}glycine” is a compound that contains 26 bonds in total, including 17 non-H bonds, 10 multiple bonds, 4 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 urea (-thio) derivative, 1 aromatic nitro group, and 1 hydroxyl group .
Molecular Structure Analysis
The molecular structure of “N-{[(2-nitrophenyl)amino]carbonyl}glycine” is characterized by several types of bonds and functional groups. It includes a six-membered aromatic ring, a carboxylic acid group, a urea derivative, a nitro group, and a hydroxyl group .Physical And Chemical Properties Analysis
Amino acids, which “N-{[(2-nitrophenyl)amino]carbonyl}glycine” is a derivative of, are generally colorless, crystalline substances. They have high melting points due to their ionic properties. Their solubility depends on factors like polarity, iso-electric point, nature of the solvent, and temperature .Scientific Research Applications
Pharmaceutical Research
N-{[(2-nitrophenyl)amino]carbonyl}glycine: is utilized in pharmaceutical research as a reference standard for drug testing. Its precise structure and properties allow for the accurate calibration of analytical instruments and the validation of analytical methods in drug discovery and quality control processes .
properties
IUPAC Name |
2-[(2-nitrophenyl)carbamoylamino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O5/c13-8(14)5-10-9(15)11-6-3-1-2-4-7(6)12(16)17/h1-4H,5H2,(H,13,14)(H2,10,11,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXULMLRZOIIZIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCC(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[(2-nitrophenyl)amino]carbonyl}glycine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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